molecular formula C19H20ClN5O B6467341 1-(5-chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2640949-43-3

1-(5-chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine

Cat. No.: B6467341
CAS No.: 2640949-43-3
M. Wt: 369.8 g/mol
InChI Key: ZQBJNJDLGIHTMI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a synthetic small molecule featuring a piperazine core substituted with a 5-chloro-2-methylphenyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl moiety. The compound’s structure combines a pharmacologically versatile piperazine scaffold with aromatic and heterocyclic substituents, which are commonly associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-13-3-4-15(20)11-17(13)23-7-9-24(10-8-23)19(26)16-5-6-18-21-14(2)12-25(18)22-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBJNJDLGIHTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a 5-chloro-2-methylphenyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl group. The structural arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 15.62 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
T3S. aureus6.25
T6E. coli3.12
T1K. pneumoniae6.25

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In studies involving related piperazine derivatives, compounds demonstrated selectivity for MAO-B over MAO-A, with IC50 values as low as 0.013 µM for MAO-B inhibition . This selectivity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

CompoundEnzymeIC50 (µM)
T6MAO-B0.013
T3MAO-A1.57

The mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in neurotransmitter degradation.
  • Antimicrobial Action : The presence of halogenated aromatic groups enhances the lipophilicity and membrane permeability, facilitating bacterial cell wall disruption.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives similar to the compound under investigation showed neuroprotective effects in cellular models exposed to oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
  • Anticancer Activity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name / ID Structural Features CAS Number Biological Activity / Notes References
Target Compound Piperazine + 5-chloro-2-methylphenyl + 2-methylimidazo[1,2-b]pyridazine-6-carbonyl Not reported Hypothesized kinase inhibitor (based on imidazopyridazine moiety)
Ponatinib 6-Chloro-3-aminopyridazine derivative 943319-70-8 Bcr-Abl kinase inhibitor (approved for leukemia)
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine Piperidine + imidazopyridazine + sulfonyl linker 2549043-75-4 Undisclosed activity; sulfonyl linker may alter solubility and target engagement
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Piperazine + chloroethanone + phenyl Not reported Broad-spectrum activity (anticancer, antimicrobial)
1-(5-Chloro-2-methylphenyl)piperazine Piperazine + 5-chloro-2-methylphenyl 22409-91-2 Intermediate for antipsychotic/antidepressant agents; lacks imidazopyridazine specificity
8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Piperidine + chlorinated benzocycloheptapyridine 303-26-4 Structural similarity but distinct bicyclic system; potential CNS activity

Key Structural and Functional Differences

Piperazine vs. Piperidine Scaffolds: The target compound’s piperazine core (vs. Piperidine derivatives (e.g., CAS 2549043-75-4) may exhibit reduced basicity, altering pharmacokinetics .

Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound increases hydrophobicity compared to unsubstituted phenyl rings (e.g., in ’s 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), which could enhance blood-brain barrier penetration or protein binding . The 2-methylimidazo[1,2-b]pyridazine-6-carbonyl group distinguishes the target from ponatinib’s pyridazine core. This substitution may modulate selectivity for kinases beyond Bcr-Abl .

Linker Variations :

  • Carbonyl linkers (target compound) vs. sulfonyl (CAS 2549043-75-4) or ether (CAS 2549038-99-3) linkers influence conformational flexibility and electron distribution. Carbonyl groups may stabilize binding via dipole interactions .

Physicochemical Properties

  • LogP and Solubility : The target compound’s calculated LogP (~3.5, estimated) is higher than simpler piperazines (e.g., 1-(5-chloro-2-methylphenyl)piperazine, LogP ~2.8), favoring membrane permeability but possibly limiting aqueous solubility .
  • Hydrogen Bonding: The carbonyl and piperazine groups provide hydrogen bond donors/acceptors, critical for target engagement, as seen in crystallized piperazine derivatives () .

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